molecular formula C10H15N B14465109 2-Ethyl-3,4,6-trimethylpyridine CAS No. 73014-67-2

2-Ethyl-3,4,6-trimethylpyridine

Cat. No.: B14465109
CAS No.: 73014-67-2
M. Wt: 149.23 g/mol
InChI Key: HQABYBRMMFMERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3,4,6-trimethylpyridine (C₁₀H₁₅N; MW: 149.23 g/mol) is a substituted pyridine derivative featuring ethyl and methyl groups at positions 2, 3, 4, and 6 of the aromatic ring. Its IUPAC name and structural isomerism distinguish it from other trimethylpyridines, where substituent positions critically influence physicochemical properties and reactivity.

Properties

CAS No.

73014-67-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-ethyl-3,4,6-trimethylpyridine

InChI

InChI=1S/C10H15N/c1-5-10-9(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3

InChI Key

HQABYBRMMFMERU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=N1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4,6-trimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,4,6-trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4,6-trimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The presence of electron-donating methyl and ethyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Molecular Properties

Key Analogues :

3-Acetyl-2,4,6-trimethylpyridine (C₁₀H₁₃NO; MW: 163.22 g/mol): Features an acetyl group at position 3 instead of an ethyl group. Higher molecular weight and polarity due to the ketone functional group. Used in organic synthesis and as a precursor for pharmaceuticals (e.g., reduced to 1-(2,4,6-trimethylpyridin-3-yl)ethanol via NaBH₄) .

2,3,6-Trimethylpyridine :

  • Lacks the ethyl group at position 2 and methyl at position 3.
  • Lower steric hindrance compared to 2-ethyl-3,4,6-trimethylpyridine.
  • Studied for ferrochelatase inhibition and porphyrin induction in biological systems .

Poly(2,6-dimethyl-1,4-phenylene)-2,6-bis(4-pentyl-2,4,6-trimethylpyridine) (PAPTP) :

  • Polymer derivative with trimethylpyridine units.
  • Exhibits stereochemistry-dependent self-assembly and optical activity, influenced by substituent positioning .

Table 1: Structural and Functional Comparison
Compound Molecular Formula Substituent Positions Key Functional Groups Applications/Reactivity
This compound C₁₀H₁₅N 2-Et, 3-Me, 4-Me, 6-Me Ethyl, methyl Synthetic intermediate (inferred)
3-Acetyl-2,4,6-trimethylpyridine C₁₀H₁₃NO 3-Ac, 2-Me, 4-Me, 6-Me Acetyl, methyl Pharmaceutical precursor
2,3,6-Trimethylpyridine C₈H₁₁N 2-Me, 3-Me, 6-Me Methyl Enzyme inhibition studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.